molecular formula C16H22O4 B582219 Diisobutyl Phthalate-d4 CAS No. 358730-88-8

Diisobutyl Phthalate-d4

Cat. No. B582219
M. Wt: 282.372
InChI Key: MGWAVDBGNNKXQV-KDWZCNHSSA-N
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Description

Diisobutyl Phthalate-d4 (DIBP-d4) is a variant of Diisobutyl Phthalate (DIBP), which is a phthalate ester . It is manufactured by esterifying phthalic anhydride and isobutanol in the presence of sulfuric acid . DIBP is an oily, colorless liquid with a slight ester odor, denser than water, and insoluble in water . It is used as a plasticizer due to its excellent thermal and light stability .


Synthesis Analysis

DIBP-d4 is synthesized by a double nucleophilic acyl substitution reaction between phthalic anhydride and isobutanol, using various acids as a catalyst, such as sulfuric acid, sulfonated graphene, or iron (III) chloride . Water is a byproduct of this reaction .


Molecular Structure Analysis

The empirical formula of DIBP-d4 is C16D4H18O4 . The molecular weight is 282.37 . The structure of DIBP-d4 is similar to that of DIBP, but with deuterium (D) replacing some of the hydrogen atoms .


Chemical Reactions Analysis

DIBP can undergo hydrolysis, resulting in the formation of the hydrolytic monoester monoisobutyl phthalate (MIBP) . The second order hydrolysis rate constant of DIBP was found to be 0.0014 ± 0.0002 M61.s61 .


Physical And Chemical Properties Analysis

DIBP is an oily, colorless liquid with a slight ester odor . It is denser than water and insoluble in water . It has a boiling point of 320 °C and a melting point of -37 °C . The solubility of DIBP in water is 1 mg/L at 20 °C .

Scientific Research Applications

  • Degradation of DiBP in Aquatic Environments : DiBP is known to have reproductive toxicity in humans and animals. The degradation of DiBP through the electro-Fenton process with a sacrificial anode in water has been studied. This process is effective in removing DiBP, achieving a degradation rate of over 93% under optimal conditions (Yang et al., 2020).

  • Impact on Reproductive Health : DiBP has been shown to impair the androgen-dependent reproductive development in male rats. In utero exposure to DiBP can cause permanent and dose-responsive alterations in male reproductive development, including effects on anogenital distance, retention of areolas/nipples, delayed puberty, and histopathological lesions in adult testes (Saillenfait et al., 2008).

  • Effect on Ovarian Development : DiBP is used as a plasticizer in various products, and exposure to it can affect ovarian development in fetuses. Studies on Wistar rats treated prenatally with DiBP show effects on developing ovaries, indicating potential long-term consequences for future generations (Ray et al., 2012).

  • Ecological Risk Assessment : The acute toxicity of DiBP in aquatic organisms and its ecological risk in surface water and sediment in China have been assessed. The study indicates medium risk in certain water and sediment samples, highlighting environmental concerns (Huan-yu et al., 2022).

  • Presence in Indoor Dust : DiBP is found in indoor dust collected using household vacuum and standardized sampling techniques. It has been detected in a significant percentage of household dust samples, indicating widespread environmental exposure (Kubwabo et al., 2013).

  • Determination in Water Containers : DiBP has been determined in water samples from plastic containers using a methodology developed for simultaneous determination of phthalates and bisphenol A. This method is important for assessing the release of phthalates from plastic products into water (Notardonato et al., 2019).

Safety And Hazards

DIBP may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects . It is combustible at high temperatures and may release carbon monoxide, carbon dioxide, and other potentially toxic fumes or gases when heated to decomposition . It is recommended to avoid heat, open flames, and other potential sources of ignition .

properties

IUPAC Name

bis(2-methylpropyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWAVDBGNNKXQV-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(C)C)C(=O)OCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745737
Record name Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisobutyl Phthalate-d4

CAS RN

358730-88-8
Record name Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 358730-88-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous magnesium chloride (4.76 g; 50 millimoles), 25 ml of decane and 23.4 ml (150 mmoles) of 2-ethylhexyl alcohol were heated at 130° C. for 2 hours to form a uniform solution. Phthalic anhydride (1.11 g; 7.5 mmoles) was added to the solution, and the mixture was further stirred at 130° C. for 1 hour to dissolve phthalic anhydride in the aforesaid uniform solution. The uniform solution so obtained was cooled to room temperature, and added dropwise over the course of 1 hour to 200 ml (1.8 moles of titanium tetrachloride kept at -20° C. After the addition, the temperature of the mixed solution was elevated to 110° C. over the course of 4 hours. When the temperature reached 110° C., 2.68 ml (12.5 mmoles) of diisobutyl phthalate was added. The mixture was maintained at the same temperature for 2 hours with stirring. After the 2-hour reaction, the solid portion was collected by hot filtration. The solid portion was re-suspended in 200 ml of titanium tetrachloride, and again reacted at 110° C. for 2 hours. After the reaction, the solid portion was collected again by hot filtration and washed fully with decane and hexane at 110° C. until no free titanium compound was detected from the washing. The solid titanium catalyst component (A) prepared by the above method was stored as a hexane slurry, but a part of it was dried to examine its composition. The solid titanium catalyst component (A) obtained in this way comprised 3.1% by weight of titanium, 56.0% by weight of chlorine, 17.0% by weight of magnesium and 20.9% by weight of diisobutyl phthalate.
Quantity
1.8 mol
Type
reactant
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4.76 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
23.4 mL
Type
reactant
Reaction Step Four
Quantity
1.11 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Citations

For This Compound
8
Citations
H Xie, W Han, Q Xie, T Xu, M Zhu, J Chen - Journal of hazardous materials, 2022 - Elsevier
… Three deuterated compounds were used as surrogates, including diisobutyl phthalate-d4 (DiBP-d4), dimethyl phthalate-d4 (DMP-d4) and diethyl phthalate-d4 (DEP-d4). All of the …
Number of citations: 47 www.sciencedirect.com
M Guo, M Li, L Chen, H Wang, J Wang, P Niu… - … and Environmental Safety, 2023 - Elsevier
… standard mixture was mainly composed of betaine-D9, succinic acid-D4, L-leucine-D3, L-phenylalanine-D5, L-2-Chlorophenylalanine, glycylcholic acid-D4, diisobutyl phthalate-D4, and …
Number of citations: 1 www.sciencedirect.com
X Fan, X Gao, Y Deng, B Ma, J Liu, Z Zhang… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… The positive ion mode (POS) internal standard mixture comprised L-phenylalanine-D5, L-2-chlorophenylalanine, and diisobutyl phthalate-D4. Finally, the samples were incubated for 1 …
Number of citations: 5 www.ncbi.nlm.nih.gov
J Zhang, X Chen, T Wang, J Cheng… - … Method (January 19 …, 2023 - papers.ssrn.com
A method for the simultaneous determination of 16 phthalate acid esters (PAEs) in soil using gas chromatography‒mass spectrometry (GC‒MS) was established with an optimized …
Number of citations: 0 papers.ssrn.com
Q Li, X Xu, Y Fang, R Xiao, D Wang… - Frontiers of Environmental …, 2018 - Springer
In this study, the current situation of five types of toxic organics and endocrine disrupters in the sediments of rivers around Beijing, ie, polycyclic aromatic hydrocarbons (PAHs), phthalic …
Number of citations: 10 link.springer.com
MG Nevins - 2022 - search.proquest.com
The Newtown Creek Superfund site is heavily contaminated and may expose the surrounding community to unhealthy levels of hydrophobic organic contaminants like PCBs, PAHs, and …
Number of citations: 0 search.proquest.com
R Cheong - 2023 - escholarship.mcgill.ca
Tire-wear particles (TWP) have been identified as a potentially toxic form of plastic in the environment as they contain a complex suite of chemical additives such as heavy metals and …
Number of citations: 0 escholarship.mcgill.ca
任梦圆, 贾晓倩, 王盈, 李楠, 孟然, 张乐… - 中国生育健康 …, 2021 - cjrh.bjmu.edu.cn
… ,DEHP]和 邻苯二甲酸二壬酯(dinonylphthalate,DNP);使用的 内标为邻苯二甲酸二丁酯D4(diNbutylphthalate D4,DBPD4),邻苯二甲酸二异丁酯D4(diisobutyl phthalateD4,DIBP…
Number of citations: 1 cjrh.bjmu.edu.cn

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